N,N-Didansyl-L-cystine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Didansyl-L-cystine is synthesized through the reaction of dansyl chloride with L-cystine. The reaction typically involves dissolving L-cystine in a suitable solvent, such as methanol, and then adding dansyl chloride under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Didansyl-L-cystine undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dansyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the dansyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted dansyl derivatives.
Scientific Research Applications
N,N-Didansyl-L-cystine is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study thiol-containing compounds and reactions.
Biology: Employed in the detection and quantification of thiol groups in proteins and other biomolecules.
Medicine: Utilized in imaging techniques to monitor cell death and apoptosis in cancer research.
Industry: Applied in the development of diagnostic assays and sensors for detecting thiol-containing compounds.
Mechanism of Action
N,N-Didansyl-L-cystine exerts its effects through its thiol-reactive fluorescent properties. The compound selectively binds to thiol groups in proteins and other biomolecules, resulting in fluorescence. This fluorescence can be detected and quantified using various imaging techniques, making it a valuable tool for studying cellular processes and monitoring cell death . The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are related to oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Dansyl-L-cysteine: A similar compound with one dansyl group, used for similar applications but with different fluorescence properties.
N,N-Didansyl-L-lysine: Another fluorescent probe with two dansyl groups, used for studying lysine-containing proteins.
Dansyl chloride: A reagent used to introduce dansyl groups into various compounds.
Uniqueness
N,N-Didansyl-L-cystine is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it highly sensitive for detecting thiol groups. This dual functionality allows for more precise and accurate measurements in various scientific applications .
Properties
Molecular Formula |
C30H34N4O8S4 |
---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
2-amino-3-[[(2R)-2-[bis[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C30H34N4O8S4/c1-32(2)24-13-5-11-21-19(24)9-7-15-27(21)45(39,40)34(26(30(37)38)18-44-43-17-23(31)29(35)36)46(41,42)28-16-8-10-20-22(28)12-6-14-25(20)33(3)4/h5-16,23,26H,17-18,31H2,1-4H3,(H,35,36)(H,37,38)/t23?,26-/m0/s1 |
InChI Key |
UUVFAQITAXQFJR-NASUQTAISA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N([C@@H](CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Origin of Product |
United States |
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